Cas no 2126177-83-9 (5-{2-(diethylamino)ethylamino}-2-nitrobenzamide)

5-{2-(Diethylamino)ethylamino}-2-nitrobenzamide is a nitro-substituted benzamide derivative with potential applications in pharmaceutical and chemical research. Its structure features a diethylaminoethylamino side chain, which may enhance solubility and reactivity, making it useful in synthetic pathways or as an intermediate in drug development. The nitro group offers opportunities for further functionalization, while the benzamide core provides stability. This compound could be of interest in medicinal chemistry for its potential biological activity or as a scaffold for designing novel therapeutic agents. Proper handling is advised due to the nitro group's reactivity. Analytical characterization should include HPLC, NMR, and mass spectrometry for purity verification.
5-{2-(diethylamino)ethylamino}-2-nitrobenzamide structure
2126177-83-9 structure
Product Name:5-{2-(diethylamino)ethylamino}-2-nitrobenzamide
CAS No:2126177-83-9
MF:C13H20N4O3
MW:280.322902679443
MDL:MFCD31381249
CID:5239292
PubChem ID:132327601
Update Time:2025-05-27

5-{2-(diethylamino)ethylamino}-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 5-[[2-(diethylamino)ethyl]amino]-2-nitro-
    • 5-{2-(diethylamino)ethylamino}-2-nitrobenzamide
    • MDL: MFCD31381249
    • Inchi: 1S/C13H20N4O3/c1-3-16(4-2)8-7-15-10-5-6-12(17(19)20)11(9-10)13(14)18/h5-6,9,15H,3-4,7-8H2,1-2H3,(H2,14,18)
    • InChI Key: HJGYKQCZIBUMSS-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C1=CC(NCCN(CC)CC)=CC=C1[N+]([O-])=O

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Additional information on 5-{2-(diethylamino)ethylamino}-2-nitrobenzamide

Comprehensive Overview of 5-{2-(diethylamino)ethylamino}-2-nitrobenzamide (CAS No. 2126177-83-9): Properties, Applications, and Research Insights

In the realm of specialized chemical compounds, 5-{2-(diethylamino)ethylamino}-2-nitrobenzamide (CAS No. 2126177-83-9) has garnered significant attention due to its unique structural features and potential applications. This nitrobenzamide derivative, characterized by its diethylaminoethylamino side chain, is a subject of ongoing research in medicinal chemistry and material science. Its molecular formula, C13H20N4O3, reflects a balance of hydrophobicity and polarity, making it a versatile candidate for various scientific explorations.

The compound's nitrobenzamide core is a well-known pharmacophore, often associated with bioactivity in drug discovery. Researchers are particularly interested in its potential role as a small-molecule modulator in cellular pathways. Recent studies have explored its interactions with enzymes and receptors, aligning with the growing demand for targeted therapies in precision medicine. This aligns with trending searches like "nitrobenzamide derivatives in cancer research" or "diethylaminoethylamino compounds for neurodegenerative diseases," highlighting public interest in innovative treatments.

From a synthetic chemistry perspective, the CAS No. 2126177-83-9 compound exemplifies advancements in amine-functionalized aromatic systems. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation, which are frequently discussed in academic forums under queries such as "optimizing nitrobenzamide synthesis." The diethylaminoethyl moiety enhances solubility in organic solvents, a property critical for formulation development—a hot topic in pharmaceutical circles searching for "improving drug bioavailability."

Beyond biomedical applications, this compound's electron-withdrawing nitro group and tertiary amine structure make it intriguing for materials science. It has been investigated as a potential photoactive component in organic electronics, resonating with searches like "nitrobenzamides in OLED materials." The compound's stability under physiological conditions also positions it as a candidate for bioconjugation strategies, addressing popular queries about "fluorescent probes for bioimaging."

Quality control of 5-{2-(diethylamino)ethylamino}-2-nitrobenzamide relies on advanced analytical techniques such as HPLC and LC-MS, topics frequently searched by quality assurance professionals. Regulatory compliance is another area of focus, with researchers often looking up "ICH guidelines for impurity profiling" when working with such compounds. The substance's storage recommendations—typically under inert conditions at controlled temperatures—are also a common query among laboratory personnel.

Environmental considerations surrounding nitro-aromatic compounds have spurred investigations into this molecule's green chemistry applications. Recent publications explore its potential in catalytic degradation of pollutants, tapping into the popular search trend "sustainable chemical remediation." These studies align with global interests in eco-friendly chemical processes, making the compound relevant beyond traditional laboratory settings.

In conclusion, CAS No. 2126177-83-9 represents a multifaceted compound bridging diverse scientific disciplines. Its structural versatility continues to inspire research across drug development, materials engineering, and environmental science. As the scientific community increasingly searches for "multifunctional chemical building blocks" and "novel bioactive scaffolds," this nitrobenzamide derivative stands poised to contribute to cutting-edge innovations while addressing contemporary challenges in chemistry and biology.

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